Cas no 1111110-08-7 (5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one)
5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one
- 1111110-08-7
- MFCD11876562
- DTXSID90682859
- A1-18305
- 5-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one
- 5-(4-Chloro-2-methylphenyl)pyridin-2-ol
- 5-(4-CHLORO-2-METHYLPHENYL)-2-HYDROXYPYRIDINE
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- MDL: MFCD11876562
- Inchi: 1S/C12H10ClNO/c1-8-6-10(13)3-4-11(8)9-2-5-12(15)14-7-9/h2-7H,1H3,(H,14,15)
- InChI Key: VNMYKWOYKFSDEW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)C1C=CC(NC=1)=O
Computed Properties
- Exact Mass: 219.0450916Da
- Monoisotopic Mass: 219.0450916Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.1Ų
5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196627-5g |
5-(4-Chloro-2-methylphenyl)pyridin-2-ol, 95% |
1111110-08-7 | 95% | 5g |
$1816.00 | 2023-09-07 | |
| abcr | AB317807-5 g |
5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine; 95% |
1111110-08-7 | 5g |
€1,159.00 | 2022-03-25 | ||
| abcr | AB317807-5g |
5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%; . |
1111110-08-7 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one Suppliers
5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one
5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One: A Comprehensive Overview
5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One (CAS No. 1111110-08-7) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridinones, which are known for their versatile chemical properties and potential biological activities. The structure of 5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One features a pyridinone ring fused with a substituted phenyl group, making it a valuable intermediate in the synthesis of complex molecules.
The synthesis of 5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One involves a series of carefully designed reactions, often utilizing advanced catalytic systems and green chemistry principles. Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and minimize environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of this compound, demonstrating its potential for large-scale production in pharmaceutical industries.
One of the most promising applications of 5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One lies in its role as a building block for drug development. Its unique structure allows for the incorporation of various functional groups, enabling the creation of bioactive compounds with tailored pharmacological properties. Recent research has focused on its use in designing inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. For example, studies have shown that derivatives of this compound exhibit potent anti-tumor activity by targeting specific oncogenic pathways.
In addition to its pharmaceutical applications, 5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One has also found utility in agrochemicals. Its ability to interact with plant metabolites makes it a candidate for developing eco-friendly pesticides and growth regulators. Researchers have investigated its role in modulating plant stress responses, offering potential solutions for improving crop resilience under adverse environmental conditions.
The chemical stability and reactivity of 5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One make it an attractive substrate for further functionalization. Recent advancements in click chemistry have enabled the efficient attachment of various substituents to this compound, expanding its range of applications. For instance, the incorporation of fluorescent tags has opened new avenues for its use in bioimaging and diagnostic tools.
From a structural perspective, 5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One exhibits a fascinating interplay between aromaticity and conjugation effects. The presence of electron-withdrawing groups like chlorine enhances the electrophilic character of the pyridinone ring, making it susceptible to nucleophilic attacks. This property has been exploited in designing novel synthetic routes for complex organic molecules.
In conclusion, 5-(4-Chloro-2-Methylphenyl)-1H-Pyridin-2-One (CAS No. 1111110-08-7) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across multiple disciplines underscore its importance as a versatile building block in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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